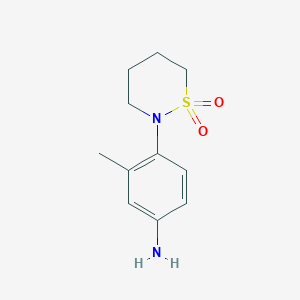

![molecular formula C9H18ClNO B2568654 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride CAS No. 2253640-68-3](/img/structure/B2568654.png)

3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

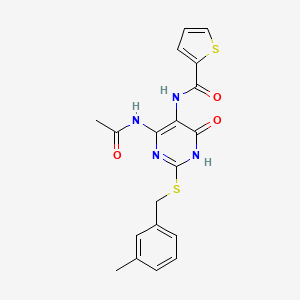

The synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride and its derivatives has been a topic of interest in the field of chemistry. For instance, the fragmentation reaction of 1,3-disubstituted-adamantanes has been well investigated in the last 50 years to produce bicyclo[3.3.1]nonane derivatives .Molecular Structure Analysis

The molecular structure of this compound is unique and includes a bridged imidazolidine ring system. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various functionalities. The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.7, and it is a powder at room temperature .Applications De Recherche Scientifique

Synthetic Methods and Structural Diversification

The amino substituted bicyclo[4.3.0]nonane, a molecular scaffold similar to 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride, is found in a range of natural products and medicinal agents. Research has explored synthetic methods for preparing vinylsilyl derived aminobicyclo[4.3.0]nonanes using a multi-bond forming process. This process includes a Pd(ii)-catalyzed Overman rearrangement, a Ru(ii)-catalyzed ring-closing enyne metathesis reaction, followed by a hydrogen bonding directed Diels-Alder reaction. Such methods enable the late-stage generation of diverse sp3-rich, drug-like aminobicyclo[4.3.0]nonane scaffolds with multiple stereogenic centers (Mostafa, McMillan, & Sutherland, 2017).

Organocatalytic Syntheses

Organocatalytic methods have been used to synthesize chiral bicyclo[3.n.1]alkanones, including structures related to this compound, via direct asymmetric intramolecular aldolization. High enantioselectivity and catalytic efficiency have been achieved using specific catalysts in the aldolization process, leading to the synthesis of highly enantiomerically enriched compounds (Itagaki, Kimura, Sugahara, & Iwabuchi, 2005).

Functionalization and Ring Closure

The functionalization of derivatives of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid has been explored, leading to the preparation of compounds with varied structures through stereoselective processes. Ring closure techniques have been used to generate tricyclic pyrimidinones, showcasing the versatility of aminobicyclo compounds in synthetic chemistry (Palkó, Sohár, & Fülöp, 2011).

Antiprotozoal Activities

Aminobicyclo compounds, similar to this compound, have shown activity against organisms causing diseases like East African sleeping sickness and Malaria tropica. The synthesis of hydrazono analogues and 3-hydroximino derivatives of aminobicyclo compounds has led to compounds with good antitrypanosomal activity, indicating potential therapeutic applications (Weis, Kaiser, Brun, Saf, & Seebacher, 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-aminobicyclo[3.3.1]nonan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c10-8-4-7-2-1-3-9(11,5-7)6-8;/h7-8,11H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYSIZYYUJEECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)(C2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)

![N-cyclopentyl-4-[2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2568584.png)

![2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2568585.png)

![N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2568590.png)

![1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2568593.png)

![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)